molecular formula C24H32ClN3O5S2 B2397193 Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215383-81-5

Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2397193
CAS RN: 1215383-81-5
M. Wt: 542.11
InChI Key: XLZRLMNNNLAQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C24H32ClN3O5S2 and its molecular weight is 542.11. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation has been demonstrated, showcasing the potential for creating complex molecules with significant regioselectivity and diastereoselectivity (Zhu et al., 2003). This process highlights the compound's utility in generating a diverse array of molecular architectures.

Pharmacological Evaluation

Further, research on the synthesis and reactions of new heterocyclic compounds containing cycloalka(e)thieno[2,3-b]pyridine moiety has unveiled potential pathways for the development of novel therapeutic agents (Al‐Sehemi & Bakhite, 2005). These compounds' pharmacological evaluation for antibacterial activity indicates their significance in drug discovery and development.

Chemical Interactions and Reactions

The study of receptor binding sites of hypoglycemic sulfonylureas and related compounds provides insights into how modifications to the molecular structure could influence biological activity, suggesting avenues for designing more effective therapeutic agents (Brown & Foubister, 1984).

properties

IUPAC Name

ethyl 6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S2.ClH/c1-4-32-24(29)21-19-11-13-26(3)15-20(19)33-23(21)25-22(28)17-7-9-18(10-8-17)34(30,31)27-12-5-6-16(2)14-27;/h7-10,16H,4-6,11-15H2,1-3H3,(H,25,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZRLMNNNLAQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.